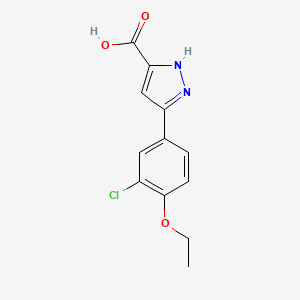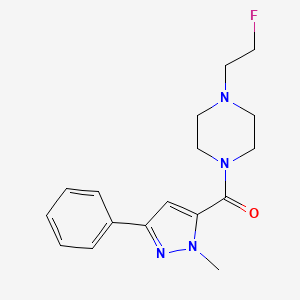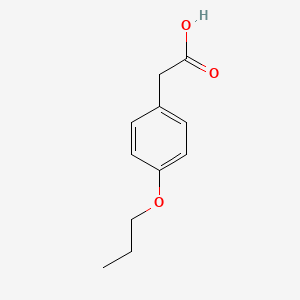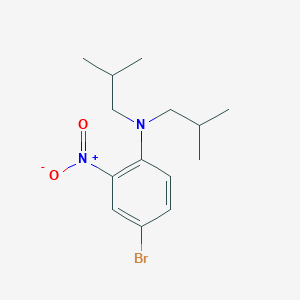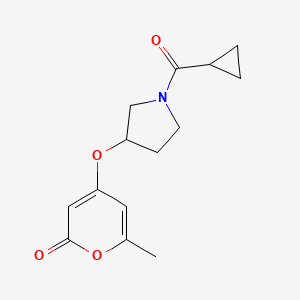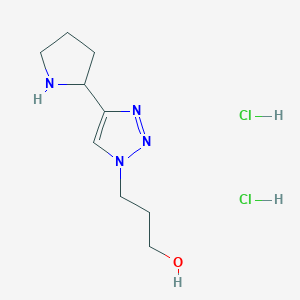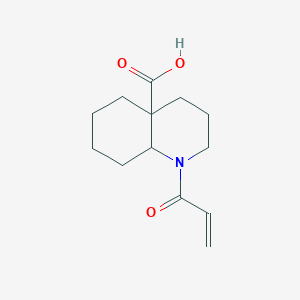![molecular formula C17H17N3O5 B2494882 Benzo[d][1,3]dioxol-5-yl(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034285-58-8](/img/structure/B2494882.png)
Benzo[d][1,3]dioxol-5-yl(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions, starting from simpler precursors. For compounds similar to the one , techniques such as substitution reactions, and the employment of boric acid ester intermediates with benzene rings have been applied. The process typically includes confirmation of the structures through techniques like FTIR, NMR spectroscopy, mass spectrometry, and crystallography. For instance, Huang et al. (2021) detailed the synthesis of boric acid ester intermediates, showcasing a three-step substitution reaction approach, providing a groundwork for understanding the synthesis routes that may be applied to the compound (Huang et al., 2021).
Molecular Structure Analysis
The molecular structure of organic compounds is often elucidated using X-ray diffraction alongside computational methods like density functional theory (DFT). These analyses reveal the conformation, electronic structure, and spatial arrangement of atoms within the molecule. For example, the conformational analysis and DFT studies can confirm the molecular structure, as demonstrated by Huang et al. (2021), where the molecular structures optimized by DFT were consistent with crystal structures determined by single-crystal X-ray diffraction (Huang et al., 2021).
Chemical Reactions and Properties
The chemical behavior of compounds containing benzo[d][1,3]dioxol, pyrazinyl, and methanone groups can be influenced by their functional groups, leading to a range of reactions such as oxidation, reduction, and nucleophilic substitutions. The presence of these groups can also confer unique physicochemical properties, such as solubility, reactivity, and stability. Detailed studies on similar structures have shown how conformational features and electronic properties influence their chemical behavior (Huang et al., 2021).
Physical Properties Analysis
The physical properties, including melting point, boiling point, solubility, and crystal structure, are pivotal for the practical application and handling of chemical compounds. Techniques like X-ray crystallography provide insights into the solid-state structure, which, combined with spectroscopic methods, can elucidate the physical characteristics of these compounds. Studies by Huang et al. (2021) showcase the integration of experimental and computational methods to derive physical properties (Huang et al., 2021).
Chemical Properties Analysis
The chemical properties of compounds are fundamentally linked to their molecular structure. Investigations into reactivity, stability under various conditions, and interactions with other molecules are essential for understanding their potential applications and safety. For instance, the analysis of molecular electrostatic potential and frontier molecular orbitals can provide insights into the reactive sites and the likelihood of certain chemical reactions occurring (Huang et al., 2021).
作用機序
将来の方向性
The wide range of potential applications for compounds incorporating the benzo[d][1,3]dioxole subunit has stimulated widespread research efforts . Future directions may include further optimization of these compounds to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of these molecules .
特性
IUPAC Name |
1,3-benzodioxol-5-yl-[3-(6-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5/c1-22-15-7-18-8-16(19-15)25-12-4-5-20(9-12)17(21)11-2-3-13-14(6-11)24-10-23-13/h2-3,6-8,12H,4-5,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEJFJXXMFOECBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=N1)OC2CCN(C2)C(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

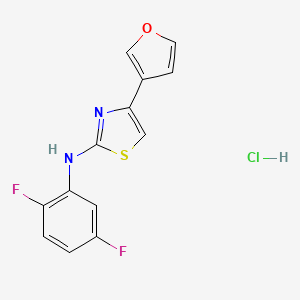
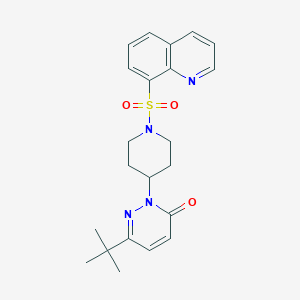
![4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2494805.png)
![1-(4-methoxyphenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2494806.png)
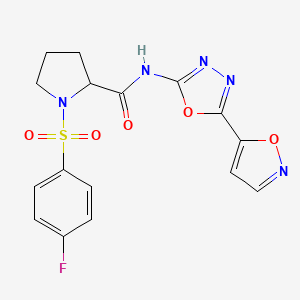
![1-[(5-Bromo-2-fluorobenzene)sulfonyl]piperidin-4-ol](/img/structure/B2494808.png)
![2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2494809.png)
